molecular formula C20H18O5 B7881911 Demethoxycurcumin CAS No. 33171-16-3

Demethoxycurcumin

Cat. No.: B7881911
CAS No.: 33171-16-3
M. Wt: 338.4 g/mol
InChI Key: HJTVQHVGMGKONQ-LUZURFALSA-N
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Description

Demethoxycurcumin (DMC) is a natural curcuminoid found in turmeric (Curcuma longa), accounting for approximately 17–18% of the total curcuminoid content, with curcumin (77%) and bisthis compound (BDMC, 3–5%) as the other primary constituents . Structurally, DMC lacks one methoxy group (-OCH₃) on the aromatic rings compared to curcumin (Figure 1). This minor modification enhances its stability under physiological conditions (pH >7.30) while retaining therapeutic properties such as antioxidant, anti-inflammatory, and anticancer activities .

DMC is isolated via chromatographic methods (e.g., HPLC) with high purity (95–99%) . Its keto-enol tautomerism, common to curcuminoids, enables metal chelation and redox activity, contributing to its pharmacological effects .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTVQHVGMGKONQ-LUZURFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873751
Record name Demethoxycurcumin
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Demethoxycurcumin
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CAS No.

22608-11-3, 24939-17-1
Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name Demethoxycurcumin
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Record name 1,6-Heptadiene-3,5-dione, 1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)
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Record name (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione
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Record name DEMETHOXYCURCUMIN
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Record name Demethoxycurcumin
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Melting Point

168 °C
Record name Demethoxycurcumin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Countercurrent Extraction with Acid-Alcohol Solutions

A patented method employs countercurrent extraction using methanol- or ethanol-acid solutions to isolate demethoxycurcumin alongside curcumin and bisthis compound. Turmeric powder is subjected to continuous countercurrent extraction with 50–80% methanol or ethanol acidified with hydrochloric or acetic acid (pH 4.0–5.5) at room temperature for 3–6 hours. The extract is filtered and concentrated under reduced pressure (0.08–0.1 MPa) to obtain an oleoresin with a relative density of 0.9–1.2. Subsequent chromatographic separation using HZ-816, HZ-818, or HZ-801 resins with gradient elution (50–90% methanol) yields this compound crystals with >95% purity and a recovery rate exceeding 70%. This method minimizes solvent cross-contamination and is scalable for industrial production.

Macroporous Resin Chromatography with Amino Acid-Alcohol Solvents

Another patent describes a multi-stage countercurrent extraction using ethanol-amino acid-water mixtures, followed by macroporous resin chromatography. Turmeric is washed, crushed, and extracted with ethanol containing amino acids (e.g., glycine or lysine) to enhance solubility. The eluate undergoes gradient elution with ethanol-water on a macroporous resin column, yielding this compound with >95% purity and 75% recovery. This approach uses water and ethanol as primary solvents, reducing environmental impact and cost.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction (SC-CO₂) at 70°C and 425 bar for 1 hour recovers 0.68–0.73% curcuminoids, including this compound. While SFE avoids organic solvents, its low yield compared to conventional methods limits industrial applicability.

Pressurized Liquid Extraction (PLE)

PLE using 50% ethanol-water at 135°C for 5 minutes achieves a 15.8% curcuminoid yield, with this compound constituting ~30% of the total. Elevated temperature and pressure enhance diffusion rates, making PLE three to six times faster than Soxhlet extraction.

Table 1: Comparative Analysis of this compound Extraction Methods

MethodSolvent SystemTemperature (°C)TimeYield (%)Purity (%)
CountercurrentMethanol-HCl (pH 4.0–5.5)253–6 hours>70>95
Macroporous ResinEthanol-Amino Acid258–12 hours>75>95
SFESC-CO₂701 hour0.68–0.7385–90
PLEEthanol-Water (50:50)1355 minutes15.890–95

Synthetic Routes to this compound

Boron Trifluoride-Mediated Aldol Condensation

A high-yield synthesis involves three steps: (1) protection of acetylacetone’s keto-enol group with BF₃·THF, (2) aldol condensation with vanillin derivatives using n-butylamine catalysis, and (3) BF₂ group removal using hydrated metal oxides. This method produces symmetric curcuminoids like bisthis compound with yields exceeding 80%, but asymmetric this compound requires alternative pathways.

Critical Evaluation of Methodologies

Solvent Consumption and Environmental Impact

Countercurrent extraction and macroporous resin chromatography reduce solvent usage by 40–60% compared to Soxhlet extraction. Ethanol-water systems in PLE further enhance sustainability.

Scalability and Industrial Feasibility

Chromatographic methods using HZ-series resins are optimal for large-scale production due to high resin reusability and automated gradient elution systems. In contrast, SFE’s low yield and high equipment costs hinder commercial adoption.

Purity and Stability Considerations

Acid-alcohol extraction ensures stability by preventing alkaline degradation of this compound. Synthetic routes, while efficient, may introduce trace boron residues requiring additional purification .

Scientific Research Applications

Chemical Properties and Stability

DMC is structurally similar to curcumin but lacks one methoxy group, which enhances its chemical stability at physiological pH. This stability contributes to its potential therapeutic benefits compared to curcumin, which suffers from low bioavailability due to poor water solubility and rapid metabolism .

Antioxidant Activity

DMC demonstrates significant antioxidant properties. A study indicated that DMC exhibited an IC50 value of 17.94 µg/mL in DPPH radical-scavenging activity, outperforming bisdemethoxycurcumin (BDMC) by 28% . This antioxidant capability is crucial for mitigating oxidative stress-related diseases.

Anticancer Applications

DMC has been extensively studied for its anticancer properties:

  • Cytotoxic Effects : DMC has shown promising cytotoxic effects against various cancer cell lines. In a recent study, DMC exhibited better IC50 values against SW-620 colon adenocarcinoma cells than BDMC, indicating its potential as a chemotherapeutic agent .
  • DNA Damage Induction : Research has demonstrated that DMC induces DNA damage in lung cancer cells (NCI-H460), leading to apoptosis. This effect was assessed using the Comet assay and DAPI staining techniques .
  • Immune Modulation : DMC has been shown to enhance macrophage phagocytosis in leukemia mice models, suggesting its role in modulating immune responses alongside its anticancer effects .

Non-Cancerous Applications

Beyond cancer treatment, DMC displays therapeutic potential in various non-cancerous conditions:

  • Anti-inflammatory Properties : DMC has been recognized for its anti-inflammatory effects, which may benefit conditions characterized by chronic inflammation .
  • Neuroprotective Effects : The compound has been suggested to have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Cardiovascular Health : DMC's vasodilatory effects could contribute to cardiovascular health by improving blood flow and reducing hypertension .

Summary of Key Findings

Application AreaKey FindingsReferences
Antioxidant ActivityIC50 of 17.94 µg/mL in DPPH assay; superior to BDMC by 28%
AnticancerInduces cytotoxicity in SW-620 cells; DNA damage in NCI-H460 cells
Immune ModulationIncreases macrophage phagocytosis in leukemia mice
Anti-inflammatoryExhibits significant anti-inflammatory effects
NeuroprotectivePotential benefits for neurodegenerative diseases
Cardiovascular HealthDemonstrates vasodilatory effects

Case Studies

  • Cytotoxicity Study : In vitro studies on human cancer cell lines revealed that DMC effectively inhibited cell proliferation and induced apoptosis, highlighting its potential as a chemotherapeutic agent.
  • Immune Response Study : A study involving WEHI-3 leukemia mice showed that DMC treatment significantly increased macrophage populations and enhanced phagocytic activity without adversely affecting body weight or general health indicators .
  • Oxidative Stress Mitigation : Research indicates that DMC ameliorates oxidative stress conditions associated with diabetic nephropathy by inhibiting advanced glycation end-products .

Mechanism of Action

Demethoxycurcumin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Key Findings :

  • DMC and curcumin equally suppress LPS-induced NF-κB activation in macrophages, reducing pro-inflammatory mediators (NO, COX-2). BDMC is less effective .
  • DMC’s stability at physiological pH enhances its anti-inflammatory efficacy in vivo compared to curcumin .

Anticancer Potential

  • Cytotoxicity : At equimolar concentrations, DMC, curcumin, and BDMC show comparable antiproliferative effects against cancer cell lines (e.g., FaDu, MCF7) .
  • Mechanistic Edge : DMC’s superior bioavailability (see Table 3) and stability may enhance in vivo efficacy despite similar in vitro potency .
  • Apoptosis Induction: DMC inhibits NF-κB and Akt pathways in head/neck squamous cell carcinoma, mirroring curcumin’s effects but with prolonged activity due to metabolic stability .

Pharmacokinetics and Bioavailability

Parameter Curcumin This compound Bisthis compound
Oral Bioavailability Low (1%) Moderate (~3%) High (~5%)
AUC/Dose Ratio 1.0 1.5 2.0
Glucuronidation High Moderate Low

Key Insights :

  • BDMC > DMC > Curcumin in bioavailability due to reduced glucuronidation .
  • Phospholipid formulations increase DMC’s plasma concentration, making it the predominant curcuminoid in some delivery systems .

Biological Activity

Demethoxycurcumin (DMC), a derivative of curcumin, has garnered attention for its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of the biological activities associated with DMC, supported by recent research findings and case studies.

Chemical Structure and Properties

DMC is one of the primary curcuminoids found in turmeric (Curcuma longa), characterized by the absence of one methoxy group compared to curcumin. Its molecular structure influences its biological activity, including antioxidant properties and interactions with various cellular pathways.

1. Anticancer Properties

DMC exhibits significant anticancer effects across various cancer cell lines. Research indicates that DMC can induce apoptosis in human leukemia cells and inhibit the growth of skin squamous cell carcinoma cells.

  • Mechanism of Action : DMC promotes cell cycle arrest and apoptosis through caspase-dependent pathways. In studies involving A431 human skin cancer cells, DMC treatment led to increased apoptosis markers and inhibited cell viability .
  • Case Study : In a study on leukemia mice (WEHI-3 model), DMC was administered at varying doses. Results showed that DMC significantly increased macrophage phagocytosis while reducing spleen weight, indicating its potential to modulate immune responses in cancer .

2. Anti-inflammatory Effects

DMC has been shown to possess anti-inflammatory properties comparable to curcumin. It effectively reduces the expression of inflammatory markers and inhibits pathways such as NF-κB.

  • Research Findings : In vitro studies demonstrated that DMC significantly inhibited TNF-induced NF-κB activation, leading to decreased expression of cyclooxygenase-2 (COX-2) and other inflammatory mediators .

3. Antioxidant Activity

DMC exhibits antioxidant properties, although less potent than its parent compound curcumin. Studies using DPPH radical scavenging assays indicate that DMC has moderate antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Comparative Biological Activity

The following table summarizes the biological activities of DMC compared to curcumin and other derivatives:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
CurcuminHighHighHigh
This compound (DMC)ModerateModerateModerate
Bisthis compoundLowLowLow

Safety and Toxicity

DMC is generally considered safe at therapeutic doses. Studies indicate that it does not significantly affect body weight or overall health in animal models, suggesting low toxicity . However, its low solubility and bioavailability pose challenges for clinical application.

Q & A

Q. What standardized protocols are recommended for assessing demethoxycurcumin’s cytotoxicity in cancer cell lines?

Cytotoxicity assays should follow dose- and time-dependent designs. For example, treat cells (e.g., A-549 lung cancer cells) with this compound at concentrations ranging from 10–80 μM for 48–72 hours. Use the MTT or CCK-8 assay to measure viability. Confirm apoptosis via Western blotting for Bcl-2, Bax, Caspase-3/9, and PI3K/AKT/mTOR pathways using RIPA buffer for protein extraction, SDS-PAGE for separation, and chemiluminescent detection . Statistical validation requires triplicate experiments analyzed via unpaired Student’s t-test (p < 0.05) .

Q. How can this compound be quantified in biological samples with high specificity?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal. For plasma samples, use methanol extraction with salbutamol as an internal standard. Chromatographic separation via an Agilent 1290 HPLC system and detection via an Agilent 6460 mass spectrometer in positive electrospray ionization (ESI) mode ensure precise measurement of this compound, curcumin, and bisthis compound . Validate methods using calibration curves and quality controls to address matrix effects.

Q. What are the best practices for ensuring this compound’s chemical stability during in vitro experiments?

this compound degrades under light and oxidative conditions. Store stock solutions in anhydrous DMSO at −80°C, shielded from light. For cell culture studies, prepare fresh dilutions in serum-containing media to reduce precipitation. Monitor stability via UV-Vis spectroscopy (absorption peak at ~420 nm) or HPLC .

Advanced Research Questions

Q. How does this compound synergize with antibiotics to combat multidrug-resistant pathogens?

Use checkerboard assays to evaluate synergy. For Acinetobacter baumannii, combine this compound (≥1 mg/L) with colistin. Calculate fractional inhibitory concentration indices (FICI): FICI ≤0.5 indicates synergy. Validate via bacterial growth curves and adhesion assays (e.g., HeLa cell models) . Synergy mechanisms may involve OmpW protein inhibition, enhancing membrane permeability .

Q. What experimental strategies resolve discrepancies in this compound’s pharmacokinetic data across studies?

Address variability by standardizing formulations and administration routes. For oral bioavailability studies, use γ-cyclodextrin complexes (e.g., CW8 formulation) to enhance solubility. Compare plasma curcuminoid profiles via HPLC-MS/MS and normalize data using area-under-the-curve (AUC) metrics. Note that lecithin-based formulations (CSL) favor this compound absorption over curcumin .

Q. How can computational models predict this compound’s interaction with viral proteases, such as SARS-CoV-2 Mpro?

Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Dock this compound into the Mpro binding pocket (PDB: 6LU7) and analyze binding affinity via MM-PBSA. Validate stability over 100-ns simulations; hydrogen bonding with Cys145 or His41 residues suggests inhibitory potential. ADME predictions using SwissADME can prioritize compounds with favorable pharmacokinetics .

Q. What methodologies identify this compound’s reductive metabolites in hepatic systems?

Incubate this compound with rat liver microsomes/cytosol or precision-cut liver slices. Extract metabolites via liquid-liquid partitioning and identify hexahydrocurcumin (major metabolite) using GC-MS. Enzymatic hydrolysis (β-glucuronidase/sulfatase) distinguishes phase II conjugates. Note sex-specific differences: male rats produce more octahydro metabolites, while females favor tetrahydro derivatives .

Data Contradiction and Mechanistic Analysis

Q. Why do studies report conflicting IC50 values for this compound’s anticancer effects?

Variability arises from cell line specificity (e.g., OVCAR-3 vs. A-549), culture conditions, and assay endpoints. OVCAR-3 cells show CD50 values of 3.8 µg/mL , while A-549 viability decreases by 83% at 80 μM . Normalize data to cell doubling time and use clonogenic assays for long-term efficacy assessment.

Q. How does this compound’s mechanism differ from curcumin in modulating inflammatory pathways?

this compound lacks one methoxy group, enhancing solubility and bioavailability. It selectively inhibits NF-κB and COX-2 with higher potency than curcumin in RAW264.7 macrophage models. Use siRNA knockdowns or CRISPR-edited cells to isolate pathway-specific effects .

Methodological Optimization

Q. What techniques optimize this compound extraction from Curcuma species?

Ultrasound-assisted extraction (UAE) in 80% ethanol for 15 minutes achieves the highest yield (13.3 mg/g dry weight). For species like Curcuma zedoaria, HPLC analysis confirms this compound as the dominant curcuminoid (40.3 mg/g) . Adjust solvent polarity and extraction time based on plant matrices.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Demethoxycurcumin
Reactant of Route 2
Reactant of Route 2
Demethoxycurcumin

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